molecular formula C20H15N3O3 B1663990 4-amino-N-[3-(3H-1,3-benzoxazol-2-ylidene)-4-oxo-1-cyclohexa-1,5-dienyl]benzamide CAS No. 351520-91-7

4-amino-N-[3-(3H-1,3-benzoxazol-2-ylidene)-4-oxo-1-cyclohexa-1,5-dienyl]benzamide

Cat. No. B1663990
M. Wt: 345.4 g/mol
InChI Key: NVVIQGMTHCUMFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-[3-(3H-1,3-benzoxazol-2-ylidene)-4-oxo-1-cyclohexa-1,5-dienyl]benzamide , also known by its chemical formula C20H15N3O3 , is a benzamide derivative. Let’s explore its properties and characteristics.



Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate starting materials. One potential synthetic route could be the condensation of 2-aminophenol with an aldehyde, followed by cyclization to form the benzoxazole ring. Further functionalization leads to the final product.



Molecular Structure Analysis

The molecular structure of 4-amino-N-[3-(3H-1,3-benzoxazol-2-ylidene)-4-oxo-1-cyclohexa-1,5-dienyl]benzamide consists of a benzoxazole moiety fused to a cyclohexadienone ring. The compound contains an amino group (NH₂) and an amide group (CONH) attached to the benzene ring. The detailed structure can be visualized using the SMILES notation: C1=CC=C2C(=C1)NC(=C3C=C(C=CC3=O)NC(=O)C4=CC=C(C=C4)N)O2.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including hydrolysis, oxidation, and substitution reactions. Investigating its reactivity with different reagents and conditions would provide valuable insights.



Physical And Chemical Properties Analysis


  • Molecular Weight : Approximately 345.35 g/mol.

  • Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents).

  • Melting Point : Experimental determination required.

  • Color and Form : Observe its appearance (solid, powder, crystalline, etc.).


Scientific Research Applications

Synthesis and Application in Organic Chemistry

  • The compound has been involved in the aminolysis of chromonyl oxazolones, leading to novel benzamide derivatives. This process demonstrates the compound's utility in creating diverse chemical structures, expanding the range of synthetic organic chemistry (Jones, 1981).

Role in Photoluminescent Materials

  • Derivatives of this compound have been found to exhibit luminescent properties in both solution and solid states. This makes them potential candidates for applications in photoluminescent materials, such as sensors or display technologies (Srivastava et al., 2017).

Antimicrobial Properties

  • Certain derivatives of this compound have demonstrated antimicrobial activities. This suggests potential applications in developing new antimicrobial agents, contributing to the field of medicinal chemistry and drug development (Bektaş et al., 2007).

Applications in Organic Synthesis

  • This compound and its derivatives have been used in novel synthesis pathways, leading to diverse organic compounds. This underscores its versatility in synthetic chemistry, facilitating the creation of a wide range of chemical entities (Levai et al., 2002).

Utility in Structural Transformation Studies

  • Research has utilized this compound in the study of structural transformations in organic molecules, providing insights into reaction mechanisms and molecular behavior (Prek et al., 2017).

Role in Anti-inflammatory Research

  • Derivatives of this compound have been explored for their anti-inflammatory properties. This indicates potential applications in the development of new treatments for inflammatory conditions (Kalsi et al., 1990).

Potential Anticancer Properties

  • Some derivatives have shown promise as anticancer agents, suggesting the compound's relevance in cancer research and drug discovery (Yılmaz et al., 2015).

Involvement in Complex Formation Studies

  • This compound has been used in the synthesis of complexes with metals like Ni and Pd, highlighting its importance in coordination chemistry and material science (Adhami et al., 2012).

Enzyme Inhibition Research

  • Research involving this compound has contributed to understanding enzyme inhibition, particularly in the context of human carbonic anhydrases. This is relevant for drug design and pharmacological studies (Distinto et al., 2019).

Exploration in Antitumor Activity

  • Novel derivatives of this compound have been investigated for their antitumor activities, underscoring its potential in developing new cancer therapies (Alafeefy et al., 2015).

Safety And Hazards


  • Toxicity : Assess its toxicity profile through in vitro and in vivo studies.

  • Handling Precautions : Follow standard laboratory safety protocols.

  • Environmental Impact : Consider its environmental persistence and effects.


Future Directions

Future research should focus on:



  • Biological Activity : Investigate its potential as a drug candidate (anticancer, antimicrobial, etc.).

  • Structural Modifications : Design analogs for improved properties.

  • Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.


properties

IUPAC Name

4-amino-N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c21-13-7-5-12(6-8-13)19(25)22-14-9-10-17(24)15(11-14)20-23-16-3-1-2-4-18(16)26-20/h1-11,24H,21H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVIQGMTHCUMFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40419879
Record name AC1NTBCT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40419879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-[3-(3H-1,3-benzoxazol-2-ylidene)-4-oxo-1-cyclohexa-1,5-dienyl]benzamide

CAS RN

351520-91-7
Record name AC1NTBCT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40419879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 351520-91-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-N-[3-(3H-1,3-benzoxazol-2-ylidene)-4-oxo-1-cyclohexa-1,5-dienyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-amino-N-[3-(3H-1,3-benzoxazol-2-ylidene)-4-oxo-1-cyclohexa-1,5-dienyl]benzamide
Reactant of Route 3
Reactant of Route 3
4-amino-N-[3-(3H-1,3-benzoxazol-2-ylidene)-4-oxo-1-cyclohexa-1,5-dienyl]benzamide
Reactant of Route 4
Reactant of Route 4
4-amino-N-[3-(3H-1,3-benzoxazol-2-ylidene)-4-oxo-1-cyclohexa-1,5-dienyl]benzamide
Reactant of Route 5
Reactant of Route 5
4-amino-N-[3-(3H-1,3-benzoxazol-2-ylidene)-4-oxo-1-cyclohexa-1,5-dienyl]benzamide
Reactant of Route 6
Reactant of Route 6
4-amino-N-[3-(3H-1,3-benzoxazol-2-ylidene)-4-oxo-1-cyclohexa-1,5-dienyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.